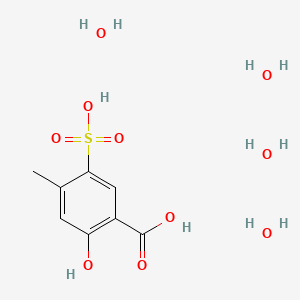
2-Hydroxy-4-methyl-5-sulfobenzoic acid;tetrahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate is an organic compound with the molecular formula C8H10O8S. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methyl, and sulfonic acid groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate typically involves the sulfonation of 2-Hydroxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions using sulfuric acid as the sulfonating agent. The process involves heating the reactants to a specific temperature to ensure complete sulfonation.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The compound is then crystallized and purified to obtain the tetrahydrate form.
化学反応の分析
Types of Reactions
2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonic acid group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in the removal of the sulfonic acid group.
Substitution: Yields various substituted benzoic acid derivatives.
科学的研究の応用
2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate is utilized in several scientific research fields:
Chemistry: Used as a catalyst in organic synthesis, particularly in multicomponent reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups play a crucial role in its reactivity. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and stability.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Lacks the methyl group present in 2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate.
4-Hydroxy-3-methylbenzoic acid: Does not contain the sulfonic acid group.
5-Sulfosalicylic acid: Similar structure but with different functional group positions.
Uniqueness
2-Hydroxy-4-methyl-5-sulfobenzoic acid; tetrahydrate is unique due to the combination of hydroxyl, methyl, and sulfonic acid groups. This combination imparts distinct chemical properties, making it valuable in various applications.
特性
CAS番号 |
68697-79-0 |
|---|---|
分子式 |
C8H16O10S |
分子量 |
304.27 g/mol |
IUPAC名 |
2-hydroxy-4-methyl-5-sulfobenzoic acid;tetrahydrate |
InChI |
InChI=1S/C8H8O6S.4H2O/c1-4-2-6(9)5(8(10)11)3-7(4)15(12,13)14;;;;/h2-3,9H,1H3,(H,10,11)(H,12,13,14);4*1H2 |
InChIキー |
DRVKFSFCIVMAIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.O.O.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



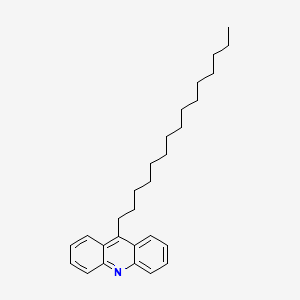
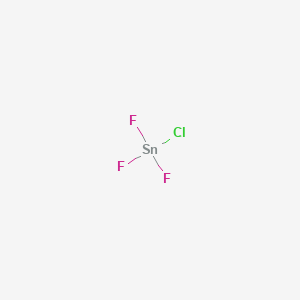
![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)


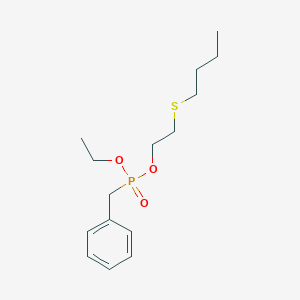
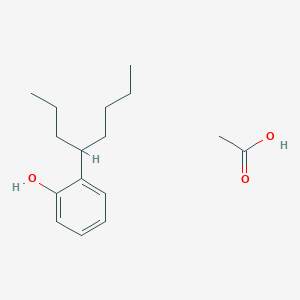
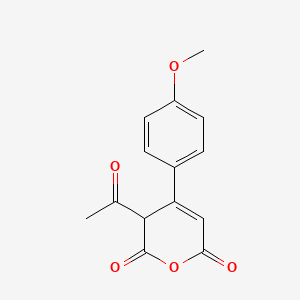
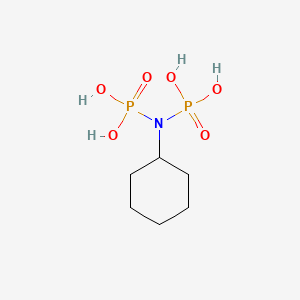
![N,N'-[(E)-Diazenediyldi(4,1-phenylene)]dioctadecanamide](/img/structure/B14479122.png)
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
